Seaztp

Description

Structure

2D Structure

Properties

CAS No. |

100647-95-8 |

|---|---|

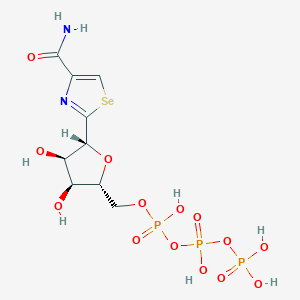

Molecular Formula |

C9H15N2O14P3Se |

Molecular Weight |

547.1 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3Se/c10-8(14)3-2-29-9(11-3)7-6(13)5(12)4(23-7)1-22-27(18,19)25-28(20,21)24-26(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H,18,19)(H,20,21)(H2,15,16,17)/t4-,5-,6-,7-/m1/s1 |

InChI Key |

RYYVEQRSAOQYDB-DBRKOABJSA-N |

SMILES |

C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |

Isomeric SMILES |

C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |

Canonical SMILES |

C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |

Synonyms |

SeAzTP selenazofurin 5'-triphosphate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sebetralstat

Retrosynthetic Strategies for Sebetralstat (B15073893) Scaffold Construction

The synthetic approach to Sebetralstat hinges on a convergent strategy, wherein key fragments of the molecule are synthesized independently before being coupled together in the final stages. A logical retrosynthetic analysis of the Sebetralstat scaffold identifies three primary building blocks: the N-benzylpyridone moiety, the functionalized pyrazole (B372694) core, and the 3-fluoro-4-methoxypyridyl group.

The disconnection of the final amide bond reveals the precursor carboxylic acid of the pyrazole core and the amine of the pyridyl fragment. Further disconnection of the bond between the benzyl (B1604629) group and the pyrazole nitrogen leads to a substituted benzyl halide and the pyrazole core itself. This modular approach allows for flexibility in the synthesis and optimization of the individual components.

Detailed Synthetic Pathways to Sebetralstat

The synthesis of Sebetralstat is a multi-step process that involves the careful construction and coupling of its key fragments.

N-Benzylpyridone Alcohol Formation via Regioselective Reactions

The synthesis commences with the regioselective N-alkylation of 2-hydroxypyridine (B17775). kalvista.commdpi.com The reaction of 4-(chloromethyl)benzyl alcohol with 2-hydroxypyridine in the presence of a base such as potassium carbonate proceeds selectively at the nitrogen atom to yield 1-(4-(hydroxymethyl)benzyl)pyridin-2(1H)-one. kalvista.commdpi.com The regioselectivity of this reaction is crucial for the correct assembly of the final molecule and has been confirmed using NMR techniques, including HSQC, HMQC, and NOESY experiments. kalvista.comdrugbank.com

Pyrazole Core Functionalization

The central pyrazole ring is functionalized to incorporate a methoxymethyl group and a carboxylic acid, which is later converted to the amide. nih.gov The synthesis involves the reaction of a suitable pyrazole precursor, such as methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate, with the previously synthesized benzylpyridone fragment that has been converted to a leaving group (e.g., a mesylate or halide). kalvista.comnih.gov This alkylation step introduces the benzylpyridone moiety onto the pyrazole nitrogen. Subsequent hydrolysis of the ester group affords the carboxylic acid, readying the pyrazole core for the final coupling step. nih.gov

Coupling Reactions for Final Sebetralstat Assembly

The final step in the synthesis of Sebetralstat is the amide bond formation between the functionalized pyrazole carboxylic acid and the amine of the 3-fluoro-4-methoxypyridyl fragment. kalvista.comnih.gov This coupling is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an organic base like triethylamine. nih.gov This reaction joins the three key fragments to yield the final Sebetralstat molecule. kalvista.comnih.gov

Optimization of Synthetic Yields and Purity

Throughout the development of the Sebetralstat synthesis, optimization of reaction conditions has been a key focus to maximize yields and ensure high purity of the final product. The choice of solvents, bases, and coupling reagents has been refined to improve the efficiency of each step. For instance, the initial library synthesis for the discovery of potent inhibitors was performed in 96-well plates to screen a large number of compounds efficiently. kalvista.comdrugbank.com Purification of intermediates and the final compound is typically achieved through chromatographic techniques to ensure the high purity required for a pharmaceutical agent.

Mechanistic Elucidation of Sebetralstat at the Molecular and Biochemical Levels

Target Enzyme Identification and Biochemical Validation

Sebetralstat's primary therapeutic target is plasma kallikrein, a trypsin-like serine protease. The efficacy and specificity of sebetralstat (B15073893) against PKa have been rigorously validated through extensive biochemical studies.

Plasma Kallikrein Inhibition Kinetics by Sebetralstat

Sebetralstat acts as a competitive and reversible inhibitor of human plasma kallikrein. Its inhibitory potency is characterized by a low inhibition constant (Ki) of 3.02 ± 0.33 nM (mean ± SD) mdpi.comresearchgate.netresearchgate.net. The compound exhibits rapid association kinetics with PKa, demonstrated by an association constant (kon) greater than 10 × 106 M−1 s−1 researchgate.netacs.org. The dissociation constant (koff) for sebetralstat and PKa is reported as 0.0789 s−1 mdpi.com. In isolated human PKa assays, sebetralstat demonstrates an IC50 value of 6.0 nM mdpi.com.

Table 1: Plasma Kallikrein Inhibition Kinetics by Sebetralstat

| Parameter | Value | Unit |

| Ki (human PKa) | 3.02 ± 0.33 | nM |

| IC50 (isolated human PKa) | 6.0 | nM |

| kon (human PKa) | >10 × 106 | M−1 s−1 |

| koff (human PKa) | 0.0789 | s−1 |

Selectivity Profiling of Sebetralstat Against Related Proteases

A crucial aspect of sebetralstat's pharmacological profile is its high selectivity for plasma kallikrein over other closely related serine proteases. Sebetralstat exhibits a selectivity exceeding 1500-fold when tested against a panel of these proteases mdpi.comresearchgate.netresearchgate.netdoaj.orgkalvista.com. This panel includes coagulation factors such as Factor XIa (FXIa), Factor XIIa (FXIIa), Factor Xa (FXa), Factor VIIa (FVIIa), and thrombin, as well as other enzymes like tissue kallikrein-1 (KLK1), trypsin, and plasmin mdpi.comacs.orgresearchgate.net. This high degree of selectivity minimizes potential off-target effects, which is vital for its therapeutic application mdpi.com.

Table 2: Selectivity Profile of Sebetralstat Against Related Proteases (IC50 values relative to PKa)

| Protease | Selectivity (Fold) |

| Factor XIa (FXIa) | >1500 mdpi.com |

| Factor XIIa (FXIIa) | >1500 mdpi.com |

| Tissue Kallikrein-1 (KLK1) | >1500 mdpi.com |

| Thrombin | >1500 mdpi.com |

| Trypsin | >1500 acs.org |

| Plasmin | >1500 acs.org |

| Factor Xa (FXa) | Selective mdpi.com |

| Factor VIIa (FVIIa) | Selective mdpi.com |

Molecular Basis of Enzyme-Inhibitor Interaction

The potent and selective inhibition by sebetralstat is rooted in its specific molecular interactions with the active site of plasma kallikrein, involving induced conformational changes and precise binding site occupancy.

Conformational Changes Induced by Sebetralstat Binding in the Active Site

Upon binding to plasma kallikrein, sebetralstat induces a significant conformational change within the enzyme's active site mdpi.comresearchgate.netresearchgate.netdoaj.orgmdpi.commdpi.com. Structural studies, including analysis of the crystal structure of the sebetralstat-PKa complex (PDB code 8A3Q), reveal a characteristic U-shaped conformation of sebetralstat within the active site mdpi.com. This binding event triggers a notable movement of the Trp215 residue, often referred to as a "Trp flip," which subsequently exposes a deep S4 pocket mdpi.com. This movement is accompanied by shifts in the positions of Tyr174 and Gly99 residues mdpi.com. The conformational rearrangement, coupled with the stabilization achieved through extensive hydrogen bonding and π-stacking interactions, is a key factor contributing to sebetralstat's high potency and selectivity mdpi.comresearchgate.netresearchgate.netdoaj.orgmdpi.commdpi.com.

Specific Binding Site Interactions (e.g., S1 Pocket Interactions)

Key interactions observed in the crystal structure (PDB code 8A3Q) include a network of π-stacking interactions mdpi.com. Specifically, the terminal pyridone of sebetralstat engages in a face-to-face π-interaction with Tyr174 mdpi.com. The phenyl linker and pyrazole (B372694) core of sebetralstat form face-to-face and edge-to-face π-interactions with Trp215, respectively mdpi.com. Additionally, the pyrazole core interacts with His57 via a face-to-face π-interaction mdpi.com. These specific interactions, combined with the induced fit mechanism, contribute to the tight and selective binding of sebetralstat to plasma kallikrein mdpi.com.

Modulation of Key Biochemical Cascades by Sebetralstat

The inhibition of plasma kallikrein by sebetralstat directly modulates the kallikrein-kinin system (KKS), a critical biochemical cascade involved in inflammatory responses and the pathogenesis of conditions like HAE.

Plasma kallikrein's primary physiological role in the context of HAE is the cleavage of high-molecular-weight kininogen (HK) to generate bradykinin (B550075) (BK) and cleaved HK (cHK) mdpi.comresearchgate.netdoaj.orgpatsnap.commdpi.com. Bradykinin is a potent vasoactive peptide that increases vascular permeability, leading to the characteristic swelling observed in HAE attacks patsnap.commedscape.com. By inhibiting PKa, sebetralstat effectively reduces the production of bradykinin, thereby mitigating the acute symptoms associated with its excessive generation mdpi.comdoaj.orgpatsnap.commdpi.commedscape.com.

Table 3: Modulation of Biochemical Cascades by Sebetralstat

| Cascade/Process | Effect of Sebetralstat |

| Bradykinin Generation | Reduced mdpi.comresearchgate.netdoaj.orgpatsnap.commdpi.commedscape.com |

| High-Molecular-Weight Kininogen (HK) Cleavage | Blocked/Protected mdpi.comresearchgate.netresearchgate.netdoaj.orgmdpi.com |

| Kallikrein-Kinin System (KKS) Amplification | Inhibited mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgkalvista.comkalvista.com |

| Factor XII Activation | Reduced mdpi.comresearchgate.netresearchgate.netmdpi.comkalvista.com |

| Plasma Prekallikrein to PKa Conversion | Inhibited mdpi.comresearchgate.netresearchgate.netmdpi.comkalvista.com |

Inhibition of Kallikrein-Kinin System Amplification

The kallikrein-kinin system plays a vital role in both normal physiological processes and the pathogenesis of certain diseases, such as HAE. bocsci.comkalvista.com In individuals with HAE, a deficiency or dysfunction of C1 esterase inhibitor (C1-INH) leads to uncontrolled activation of PKa. tandfonline.comkalvista.com This dysregulation results in an overactive KKS, which is exacerbated by a positive feedback amplification loop. mdpi.comkalvista.com

The amplification loop within the KKS involves Factor XIIa (activated Factor XII) and plasma kallikrein (PKa). Factor XIIa initiates the cascade by cleaving prekallikrein to generate active plasma kallikrein. bocsci.comkalvista.commdpi.com Subsequently, PKa can reciprocally activate Factor XII, thereby generating more Factor XIIa and further amplifying the production of PKa. mdpi.comkalvista.commdpi.com This self-sustaining cycle leads to an excessive generation of bradykinin, a potent inflammatory mediator responsible for increased vascular permeability and the characteristic swelling attacks in HAE. researchgate.nettandfonline.comkalvista.commdpi.com

Sebetralstat acts as a competitive and reversible inhibitor of PKa, directly interfering with this amplification process. mdpi.com By binding to the active site of PKa, sebetralstat rapidly blocks its enzymatic activity. mdpi.combocsci.com This inhibition effectively breaks the positive feedback loop, preventing the uncontrolled increase in PKa levels and thereby mitigating the pathological overactivation of the KKS. mdpi.com

Prevention of High-Molecular-Weight Kininogen Cleavage

A primary pathological consequence of uncontrolled PKa activity in HAE is the cleavage of high-molecular-weight kininogen (HK, also referred to as HMWK). mdpi.comtandfonline.commdpi.com HK serves as the precursor molecule for bradykinin, a nonapeptide that, upon binding to bradykinin B2 receptors, triggers vasodilation, increased vascular permeability, and subsequent edema formation. bocsci.comresearchgate.nettandfonline.comkalvista.commdpi.com

Sebetralstat's inhibitory action on PKa directly prevents this crucial step in bradykinin generation. mdpi.combocsci.comresearchgate.netresearchgate.nettandfonline.commdpi.comacs.org By occupying the active site of PKa, sebetralstat renders the enzyme unable to cleave HK, thus halting the production of bradykinin. mdpi.combocsci.com Structural studies indicate that sebetralstat induces a conformational change in the active site of PKa upon binding, which contributes to its high potency and remarkable selectivity against other serine proteases. mdpi.comresearchgate.netresearchgate.net

Research findings demonstrate that a single oral administration of sebetralstat rapidly achieves near-complete inhibition of plasma kallikrein activity and provides robust protection against high-molecular-weight kininogen cleavage. mdpi.comresearchgate.netresearchgate.nettandfonline.comacs.org This effect has been observed as early as 15 minutes post-administration, highlighting the rapid onset of its biochemical action. mdpi.comresearchgate.netresearchgate.nettandfonline.comacs.org The physicochemical properties of sebetralstat, which facilitate its rapid dissolution and efficient absorption, contribute to this swift pharmacological response. mdpi.comresearchgate.netresearchgate.net

The following table summarizes key mechanistic data for Sebetralstat:

| Parameter | Value | Source |

| Plasma Kallikrein (PKa) K_i (potency) | 3 nM | mdpi.comresearchgate.netresearchgate.net |

| Selectivity vs. other serine proteases | >1500 fold | mdpi.comresearchgate.netresearchgate.net |

| Time to near-complete PKa inhibition | As early as 15 minutes | mdpi.comresearchgate.netresearchgate.nettandfonline.comacs.org |

| Time to blockade of HK cleavage | As early as 15 minutes | mdpi.comresearchgate.netresearchgate.nettandfonline.comacs.org |

Structure Activity Relationship Sar Studies and Rational Design Principles for Sebetralstat

Systematic Modification of Chemical Moieties for Potency Optimization

The development of Sebetralstat (B15073893) involved targeted modifications of key regions, including the P1 group, P4 group, and the central core, to enhance its inhibitory activity and drug-like properties.

Early plasma kallikrein inhibitors often featured highly basic P1 groups, such as benzamidine, which, despite their potency (e.g., compound 2 with an IC50 of 62 nM), suffered from poor oral bioavailability due to high polarity and limited passive permeability acs.orgresearchgate.netnottingham.ac.uk. To overcome this challenge, a deliberate strategy of basicity reduction in the P1 group was employed acs.orgresearchgate.net.

The systematic reduction in basicity progressed through several stages:

Initial highly basic benzamidine-like compounds (calculated pKa 11.6) acs.org.

Transition to moderately basic benzylamine (B48309) P1 groups (calculated pKa 9.1), exemplified by compound 3, which showed sufficient potency to warrant further optimization acs.orgnottingham.ac.uk.

Exploration of weakly basic aminoisoquinoline P1 groups (calculated pKa 7.5), which, despite showing an approximate 10-fold increase in PKa affinity compared to benzylamine due to enhanced binding to Asp189 and rigidification, exhibited poor membrane permeability acs.orgnottingham.ac.uk.

Ultimately, the focus shifted to neutral P1 binders (calculated pKa < 6) to improve oral drug-like properties mdpi.comacs.orgresearchgate.netnottingham.ac.uk.

This exploration culminated in the identification of the 3-fluoro-4-methoxypyridine (B1466008) P1 group, a novel neutral moiety that is a key feature of Sebetralstat nih.govacs.orgresearchgate.netresearchgate.net. Crystal structure analysis revealed that this P1 group interacts favorably with the S1 hydrophobic region of plasma kallikrein, with the methoxy (B1213986) group displacing a high-energy water molecule within the S1 pocket upon binding, contributing to enhanced affinity acs.orgresearchgate.net.

| P1 Group Type | Calculated pKa | PKa Inhibition (IC50) | Oral Bioavailability/Permeability | Reference |

|---|---|---|---|---|

| Highly basic (e.g., Benzamidine) | 11.6 | Potent (e.g., Compound 2: 62 nM) | Poor | acs.orgresearchgate.netnottingham.ac.uk |

| Moderately basic (e.g., Benzylamine) | 9.1 | Sufficiently potent (e.g., Compound 3) | Improved | acs.orgnottingham.ac.uk |

| Weakly basic (e.g., Aminoisoquinoline) | 7.5 | ~10-fold increase vs. benzylamine | Poor membrane permeability | acs.orgnottingham.ac.uk |

| Neutral (e.g., 3-fluoro-4-methoxypyridine) | < 6 | Potent (e.g., Sebetralstat: Ki 3 nM) | Favorable | mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net |

Simultaneously with P1 group modifications, the P4 group and the central core components of the inhibitor scaffold underwent extensive optimization nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. For the central pyrazole (B372694) core, the introduction of a methoxymethyl substituent was found to significantly improve permeability mdpi.comresearchgate.net. Structural analysis, particularly from crystal structures, indicated that the methoxymethylene side chain was highly solvent-exposed, which accounted for the observed tolerance to diverse substituents in this region acs.orgnih.gov.

Exploration of the S4 pocket, where the P4 group binds, involved investigating various substituents. It was found that the phenyl ring in certain early compounds could be effectively replaced with other heterocycles, such as thiophene, without compromising PKa potency acs.orgnih.gov. Furthermore, studies on the linker length between the pyrrole (B145914) and the phenyl ring revealed that a four-methylene linker was optimal, leading to a notable 4-fold improvement in potency acs.orgnih.gov. The combination of an optimized benzylpyridone P4 and a pyrazole amide core proved to be a highly potent scaffold in the development of Sebetralstat acs.org.

Influence of Substituent Effects on Inhibitory Affinity and Selectivity

The impact of various substituents on the P1 phenyl ring significantly influenced the inhibitory affinity of the compounds. An unsubstituted phenyl ring (compound 7a) showed limited inhibition nih.gov. However, the introduction of monosubstituents, such as a meta-methoxy group (compound 7h) or a para-methyl group (compound 7j), led to improved inhibition with IC50 values of 90 nM and 88 nM, respectively acs.org.

Further enhancements in potency were achieved with ortho-ortho disubstituted analogues (e.g., 7l–7p) compared to their ortho monosubstituted counterparts acs.org. Notably, the 2-fluoro-6-trimethylfluoro disubstituted analogue (compound 7n) demonstrated significant potency, with an IC50 of 7.8 nM acs.org. A breakthrough in potency was observed by combining 2,6-difluoro substitution with a 3-methoxy substituent (compound 13a), resulting in an impressive IC50 value of 3.0 nM acs.org.

| P1 Phenyl Ring Substituents | PKa Inhibition (IC50) | Reference |

|---|---|---|

| Unsubstituted (7a) | Limited (<30% inhibition at 100/1000 nM) | nih.gov |

| m-methoxy (7h) | 90 nM | acs.org |

| p-methyl (7j) | 88 nM | acs.org |

| 2-fluoro-6-trimethylfluoro (7n) | 7.8 nM | acs.org |

| 2,6-difluoro-3-methoxy (13a) | 3.0 nM | acs.org |

Sebetralstat exhibits high selectivity for plasma kallikrein, demonstrating over 1500-fold selectivity against other related serine proteases mdpi.comresearchgate.netresearchgate.netresearchgate.net. This high selectivity is partly attributed to its ability to induce a conformational change in the PKa active site upon binding mdpi.comresearchgate.netresearchgate.netresearchgate.net.

Correlation of Structural Features with Desired Pharmacological Profiles

The rational design of Sebetralstat directly correlated specific structural features with desired pharmacological profiles, particularly focusing on oral bioavailability and potent enzyme inhibition. The crucial strategy of reducing the basicity of the P1 group was instrumental in enhancing passive permeability and, consequently, improving oral absorption and bioavailability mdpi.comacs.orgresearchgate.netnottingham.ac.uk.

The incorporation of a methoxymethyl substituent onto the pyrazole core further contributed to improved permeability mdpi.comresearchgate.net. Additionally, replacing the phenyl ring of the P1 group with a 2-pyridyl ring was a strategic modification that reduced lipophilicity and increased solubility, both vital for favorable oral drug properties mdpi.com.

The optimized physiochemical properties of Sebetralstat, stemming from these structural refinements, enable its rapid dissolution and efficient absorption, leading to a quick onset of action and high systemic exposure mdpi.comresearchgate.netresearchgate.net. Upon binding, Sebetralstat induces a significant conformational change in the active site of plasma kallikrein, which is a key factor in its high potency (Ki of 3 nM) and excellent selectivity mdpi.comresearchgate.netresearchgate.netresearchgate.net. Structural studies, including those using the PDB code 8A3Q, show that Sebetralstat adopts a characteristic U-shaped conformation when complexed with PKa, occupying both the S1 and an induced S4 pocket. This binding event involves a "Trp flip" (rotation of Tryptophan 215), which reveals a deep S4 pocket, further contributing to its potent inhibitory activity researchgate.netnih.gov.

Application of Computational Chemistry and Molecular Docking in Sebetralstat Design

Computational chemistry and molecular docking played a significant role in the rational design and optimization of Sebetralstat. These tools proved effective in guiding the drug discovery process schrodinger.com. Molecular docking experiments were specifically utilized in the design of chemical libraries, enabling the filtering of potential compounds based on their physicochemical properties and shape-based overlays with known PKa P1 groups acs.org.

The design process involved investigating novel binding modalities within the P1 pocket that did not rely on the traditional ionic interaction with Asp189, a key residue in the serine protease S1 pocket nih.govacs.orgresearchgate.net. The accuracy of molecular docking protocols was validated by superimposing the computed 3D structure of Sebetralstat with its experimentally determined crystal structure (PDB: 8A3Q), which demonstrated a complete alignment and similar residue interaction framework nih.gov. These binding pose analyses provided valuable insights, suggesting that effective binding to both the S1 and S4 grooves significantly enhances the inhibitory potential of PKa inhibitors nih.gov. Advanced computational methods like the Molecular Mechanics/Generalized-Born Surface Area (MM/GBSA) protocol were employed to estimate binding free energies, analyze binding affinities, and understand the energetics of molecular interactions, further refining the design process nih.gov.

Advanced Research Methodologies and Preclinical in Vivo Investigation Models for Sebetralstat

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods have been fundamental in confirming the chemical structure of sebetralstat (B15073893) and its precursors, as well as in studying its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Assignment

During the synthesis of sebetralstat, Nuclear Magnetic Resonance (NMR) spectroscopy was crucial for the correct assignment of regioisomers. Specifically, for the N-benzylpyridone alcohol intermediate, a series of NMR experiments were conducted to determine the precise regiochemistry. These included through-bond correlation techniques such as 1H–13C Heteronuclear Single Quantum Coherence (HSQC) and 1H–13C Heteronuclear Multiple Bond Correlation (HMBC), along with through-space distance measurements using Nuclear Overhauser Effect Spectroscopy (NOESY). acs.orgnih.gov This comprehensive NMR analysis provided unambiguous structural confirmation, which was later corroborated by X-ray crystallography data. acs.org

High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization

While specific public-domain literature detailing the full metabolite characterization of sebetralstat using High-Resolution Mass Spectrometry (HRMS) is not extensively available, the use of liquid chromatography coupled with mass spectrometry (LC-MS) has been documented for the quantitative analysis of sebetralstat in biological samples. For instance, in preclinical pharmacokinetic studies, plasma concentrations of sebetralstat were determined using LC-MS, demonstrating its utility in tracking the compound in biological systems. This technique is a standard and powerful tool in drug metabolism studies for the identification and quantification of metabolites.

X-ray Crystallography for Ligand-Protein Complex Analysis

To understand the molecular basis of sebetralstat's potent and selective inhibition of plasma kallikrein (PKa), X-ray crystallography was employed to determine the three-dimensional structure of the sebetralstat-PKa complex. The resulting crystal structure revealed the binding mode of sebetralstat within the active site of the enzyme. It was observed that the aryl ring and methoxy (B1213986) substituent of the P1 group of sebetralstat occupy a lipophilic area in the S1 pocket of plasma kallikrein. Notably, the methoxy group displaces a high-energy water molecule present in the unbound state of the enzyme, contributing to the favorable binding affinity. This detailed structural information provides a rationale for the compound's high potency and selectivity. kalvista.com

Development of Biochemical Assays for Enzyme Activity Assessment

The development of robust biochemical assays was essential for screening and characterizing the inhibitory activity of sebetralstat against plasma kallikrein. An in vitro biochemical assay utilizing a fluorogenic substrate was developed to measure the ability of compounds to inhibit PKa activity. acs.orgnih.gov This assay was employed in a high-throughput screening campaign to identify initial hit compounds from a library of amides. acs.orgnih.gov

Compounds that demonstrated significant inhibition at initial screening concentrations were then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50) values. acs.org Sebetralstat emerged as a highly potent inhibitor of plasma kallikrein with an IC50 of 6.0 nM in this isolated enzyme assay. mdpi.com The selectivity of sebetralstat was also assessed by testing its activity against a panel of related serine proteases, where it showed over 1500-fold selectivity for plasma kallikrein. mdpi.comresearchgate.net

Table 1: Inhibitory Potency of Sebetralstat against Plasma Kallikrein

| Parameter | Value |

|---|---|

| IC50 (isolated human PKa) | 6.0 nM |

Table 2: Selectivity Profile of Sebetralstat

| Protease | Fold Selectivity vs. PKa |

|---|

In Vitro Model Systems for Mechanistic Investigation

To investigate the mechanism of action of sebetralstat in a more physiologically relevant context, in vitro model systems that mimic the activation of the kallikrein-kinin system were utilized. A key model was the dextran sulfate (DXS)-activated whole plasma assay. mdpi.com In this assay, DXS is used to stimulate the activation of Factor XII, leading to the generation of plasma kallikrein and the subsequent cleavage of high-molecular-weight kininogen (HK). mdpi.com

This model allows for the evaluation of an inhibitor's ability to block the enzymatic activity of endogenously generated plasma kallikrein in a competitive environment. In this whole plasma assay, sebetralstat demonstrated potent inhibition of plasma kallikrein activity with an IC50 of 54.4 nM ± 13.1 in plasma from healthy volunteers and 47.5 nM ± 10.4 in plasma from individuals with Hereditary Angioedema (HAE). mdpi.com This demonstrates the ability of sebetralstat to effectively suppress the target enzyme in a complex biological matrix.

Preclinical In Vivo Models for Assessing Systemic Biological Responses and Target Engagement

While specific details of preclinical animal models for sebetralstat are not extensively published, the outcomes of early-phase clinical trials in healthy volunteers provide strong evidence of successful preclinical in vivo evaluation. Phase 1 clinical trials demonstrated that oral administration of sebetralstat resulted in rapid absorption and near-complete inhibition of plasma kallikrein activity. kalvista.com This rapid onset of action, with near-complete inhibition of circulating PKa as early as 15 minutes post-dosing, is a direct measure of target engagement in a systemic biological system. mdpi.comresearchgate.net

Furthermore, ex vivo analyses of plasma samples from these trials showed that orally administered sebetralstat effectively inhibits the dextran sulfate-stimulated activation of the kallikrein-kinin system and the cleavage of high-molecular-weight kininogen (HK) for several hours post-dose. kalvista.com These findings from human studies strongly suggest that preclinical in vivo models were successfully employed to establish the pharmacokinetic and pharmacodynamic profile of sebetralstat, demonstrating its ability to be absorbed systemically and engage its target effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.